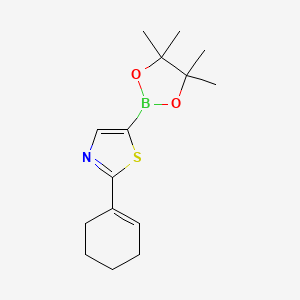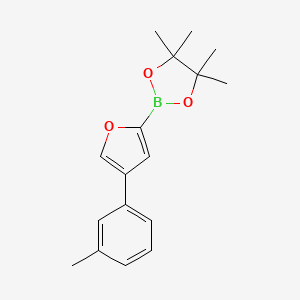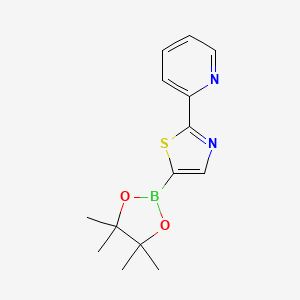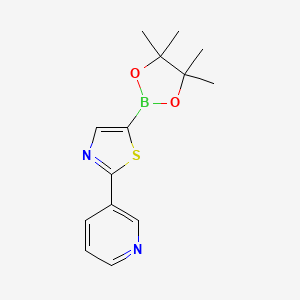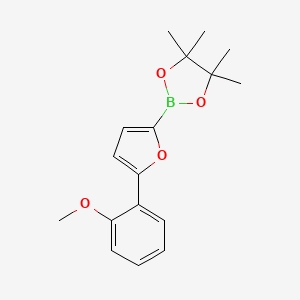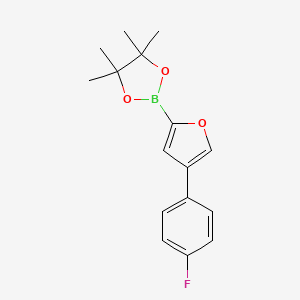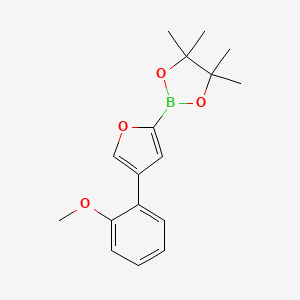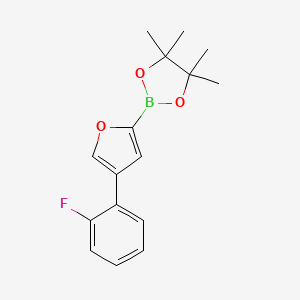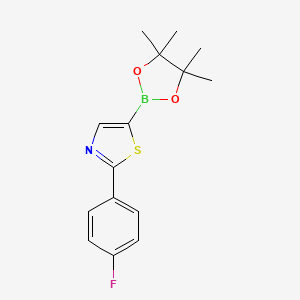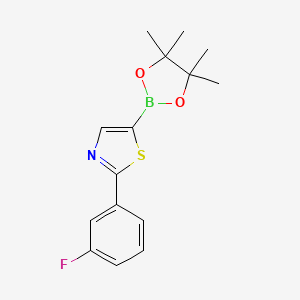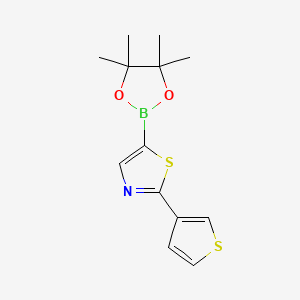
2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester (FMPT-BAPE) is an important synthetic compound that has been studied extensively in the fields of organic chemistry and biochemistry. It is a versatile molecule that can be used in a variety of ways, including as a catalyst, as a reagent, and as a precursor for other compounds. It has been used in the synthesis of a variety of compounds, such as peptides, carbohydrates, and polymers, and has also been studied for its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester has been studied extensively for its potential applications in the fields of organic chemistry and biochemistry. It has been used as a catalyst in the synthesis of a variety of compounds, such as peptides, carbohydrates, and polymers. It has also been studied for its potential applications in drug discovery and development. For example, it has been used as a reagent in the synthesis of novel antifungal agents, as well as for its potential use in the synthesis of anti-cancer agents.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid pinacol ester moiety of this compound is responsible for its catalytic activity. The boronic acid pinacol ester moiety is believed to be able to form a complex with the substrate molecules, which in turn increases the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have the potential to affect the metabolism of certain drugs, as well as to interact with certain enzymes and proteins in the body. Further research is needed to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using this compound in laboratory experiments. For example, it can be difficult to control the reaction conditions, as the reaction can be sensitive to temperature and pH. In addition, this compound can be expensive, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester. These include further research into its potential applications in drug discovery and development, as well as its potential biochemical and physiological effects. In addition, further research into the mechanism of action of this compound could help to optimize its use in laboratory experiments. Finally, further research into the synthesis of this compound could help to reduce its cost and make it more widely available.
Synthesemethoden
2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method is to react 4-fluoro-2-methylphenylthiazole with boronic acid pinacol ester. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as palladium acetate or palladium chloride. The reaction typically takes place at room temperature and results in the formation of this compound.
Eigenschaften
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BFNO2S/c1-10-8-11(18)6-7-12(10)14-19-9-13(22-14)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWALZDFSAVBJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=C(C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

